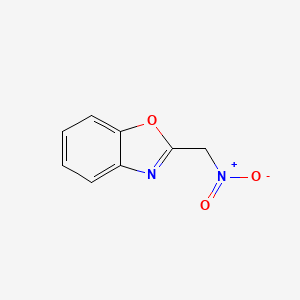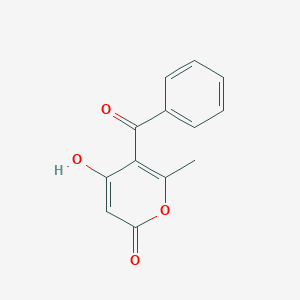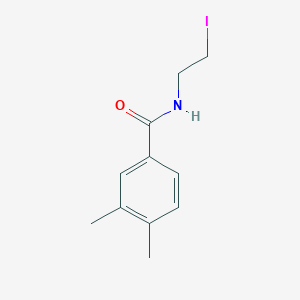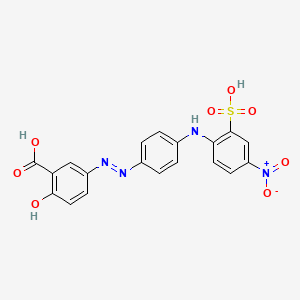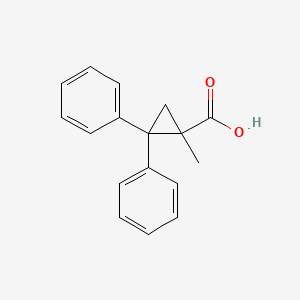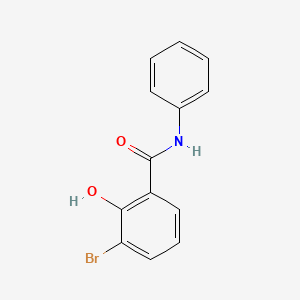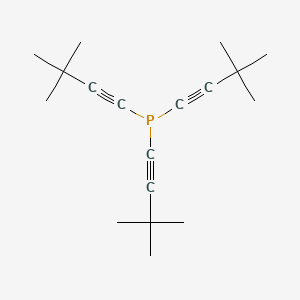![molecular formula C9H24N4O B14700509 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane CAS No. 26950-63-0](/img/structure/B14700509.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane: is a complex organic compound that contains both amine and oxirane functional groups. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Oxides, hydroxylated derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various complex molecules. Its reactivity with different functional groups makes it valuable in organic synthesis .
Biology: In biological research, the compound is used as a chelating agent to bind metal ions. This property is particularly useful in studies involving metalloproteins and enzyme catalysis .
Medicine: Its ability to form stable complexes with metal ions is exploited in the design of metal-based drugs .
Industry: In industrial applications, the compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final products. It is also employed as an additive in lubricants and fuels to improve performance and stability .
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the amine groups with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
- N,N-bis(2-aminoethyl)ethylenediamine
- Triethylenetetramine
- Tetraethylenepentamine
Comparison:
- N,N-bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the oxirane group, making it less reactive in certain chemical reactions .
- Triethylenetetramine: Contains additional amine groups, providing more sites for chelation but also increasing steric hindrance .
- Tetraethylenepentamine: Has a higher molecular weight and more complex structure, leading to different physical and chemical properties .
Uniqueness: N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane is unique due to the presence of both amine and oxirane groups, which confer a wide range of reactivity and applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
26950-63-0 |
|---|---|
Fórmula molecular |
C9H24N4O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C6H18N4.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-3-2-4-3/h9-10H,1-8H2;3H,2H2,1H3 |
Clave InChI |
BMJBGAZCPLPJGS-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C(CNCCNCCN)N |
Números CAS relacionados |
26950-63-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


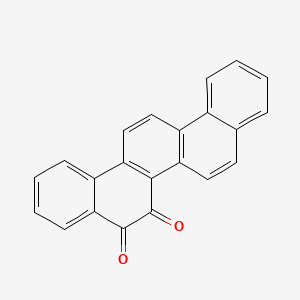
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
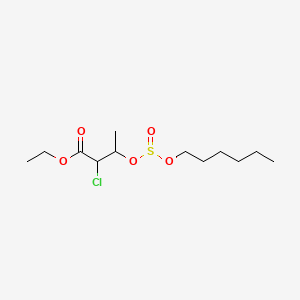
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
